molecular formula C9H12O B8721536 3-Allyl-2,4-dimethylfuran CAS No. 75565-77-4

3-Allyl-2,4-dimethylfuran

Cat. No.: B8721536
CAS No.: 75565-77-4
M. Wt: 136.19 g/mol
InChI Key: GRROQHBFTQPZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-2,4-dimethylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is notable for its unique structural features, including two methyl groups at positions 2 and 4, and an allyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-2,4-dimethylfuran typically involves the alkylation of furans. One common method is the catalytic alkylation of 2,5-dimethylfuran with allyl alcohols in the presence of a catalyst such as pentafluorophenylboronic acid . This reaction proceeds under mild conditions and yields the desired allylfuran with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications in the chemical industry.

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-2,4-dimethylfuran undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing furans.

    Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used for introducing substituents onto the furan ring.

Major Products Formed:

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various alkylated and acylated furans.

Scientific Research Applications

3-Allyl-2,4-dimethylfuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyl-2,4-dimethylfuran involves its interaction with various molecular targets and pathways. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, facilitating various chemical transformations. Additionally, the presence of the allyl group can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

    2,5-Dimethylfuran: Another furan derivative with two methyl groups at positions 2 and 5.

    2-Methylfuran: A simpler furan derivative with a single methyl group at position 2.

    3-Allylfuran: A furan derivative with an allyl group at position 3 but without additional methyl groups.

Uniqueness: 3-Allyl-2,4-dimethylfuran is unique due to the combination of its two methyl groups and an allyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

75565-77-4

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2,4-dimethyl-3-prop-2-enylfuran

InChI

InChI=1S/C9H12O/c1-4-5-9-7(2)6-10-8(9)3/h4,6H,1,5H2,2-3H3

InChI Key

GRROQHBFTQPZPA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1CC=C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Allyl-4-methyl-4,5-epoxy-pentan-2-one (4.50 g) was added to a 1% aqueous sodium carbonate solution (150 ml), followed by stirring for 2 hours at a bath temperature of 60° to 65° C. The reaction solution was extracted three times with methylene chloride, and the methylene chloride layer was washed with an aqueous sodium chloride solution. After removing the solvent by evaporation, the residue was column chromatographed on silica gel (50 g) and developed with methylene chloride. From the first eluate (400 ml) was obtained 1.80 g of a pure objective 2,4-dimethyl-3-allylfuran.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-allyl-4-methyl-4,5-epoxypentan-2-one (4.5 g) and glass powder (0.90 g) was stirred at a bath temperature of 220° C. for 10 hours in a nitrogen gas stream. After reaction, ether was added to the reaction mass, followed by drying over anhydrous magnesium sulfate. After removing the solvent by evaporation, the residue was distilled under reduced pressure to obtain 3.2 g of 2,4-dimethyl-3-allylfuran as a pale yellow oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
0.9 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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